molecular formula C12H16N6 B11492156 4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile

4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile

Cat. No.: B11492156
M. Wt: 244.30 g/mol
InChI Key: ZWWZJOQFJBLWJM-UHFFFAOYSA-N
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Description

4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile is an organic compound with the molecular formula C12H16N6. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of two pyrrolidinyl groups attached to a triazine ring, along with a carbonitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile typically involves the reaction of cyanuric chloride with pyrrolidine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by pyrrolidinyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Allyloxy)-4,6-dipyrrolidin-1-yl-1,3,5-triazine
  • 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
  • 2,4,6-Tri(2-pyridyl)-1,3,5-triazine

Comparison: 4,6-Dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile is unique due to the presence of both pyrrolidinyl and carbonitrile groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility characteristics, and biological activities. For instance, the presence of the carbonitrile group can enhance its ability to participate in nucleophilic addition reactions, while the pyrrolidinyl groups may influence its steric and electronic properties.

Properties

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

4,6-dipyrrolidin-1-yl-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C12H16N6/c13-9-10-14-11(17-5-1-2-6-17)16-12(15-10)18-7-3-4-8-18/h1-8H2

InChI Key

ZWWZJOQFJBLWJM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)C#N)N3CCCC3

Origin of Product

United States

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